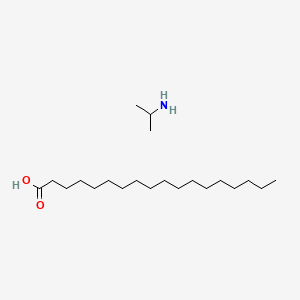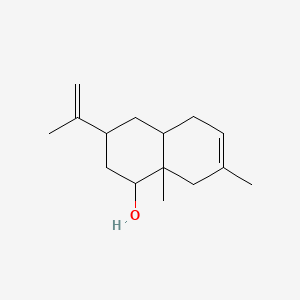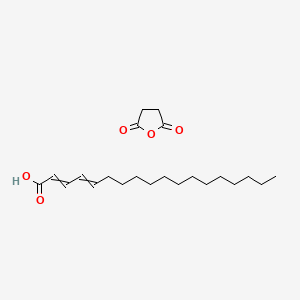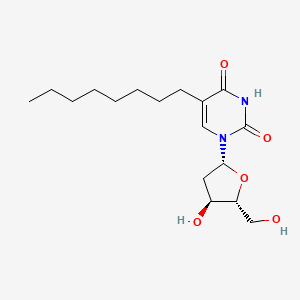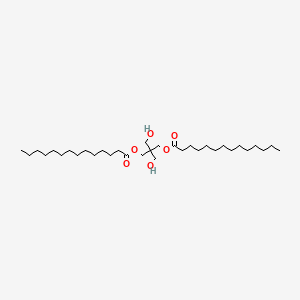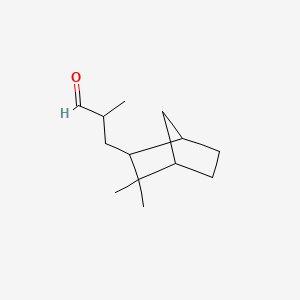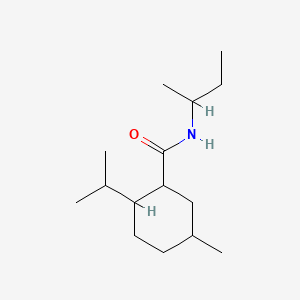
2,3-Divinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Divinylpyridine is an organic compound with the molecular formula C9H9N. It is a derivative of pyridine, characterized by the presence of two vinyl groups attached to the second and third positions of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Divinylpyridine can be synthesized through several methods. One common approach involves the reaction of 2,3-dibromopyridine with vinyl magnesium bromide in the presence of a palladium catalyst. This method typically requires an inert atmosphere and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydrogenation of 2,3-dihydro-2,3-dimethylpyridine. This process involves the use of a dehydrogenation catalyst, such as platinum or palladium, at elevated temperatures. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Divinylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions typically yield 2,3-dihydro-2,3-dimethylpyridine.
Substitution: The vinyl groups can participate in electrophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens or alkylating agents are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2,3-dihydro-2,3-dimethylpyridine.
Substitution: Various substituted pyridines depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,3-Divinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives of this compound are investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2,3-Divinylpyridine and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds can bind to enzyme active sites or receptor binding sites, thereby modulating their activity. The vinyl groups in this compound allow for covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparación Con Compuestos Similares
2,5-Divinylpyridine: Similar in structure but with vinyl groups at the second and fifth positions.
2,3-Dimethylpyridine: Lacks the vinyl groups, making it less reactive in certain chemical reactions.
2,3-Dihydro-2,3-dimethylpyridine: A reduced form of 2,3-Divinylpyridine.
Uniqueness: this compound is unique due to the presence of two vinyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and materials with tailored properties .
Propiedades
Número CAS |
389064-82-8 |
|---|---|
Fórmula molecular |
C9H9N |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
2,3-bis(ethenyl)pyridine |
InChI |
InChI=1S/C9H9N/c1-3-8-6-5-7-10-9(8)4-2/h3-7H,1-2H2 |
Clave InChI |
FCMUPMSEVHVOSE-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(N=CC=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


